3-[[Methyl(2-phenylethyl)amino]methyl]phenol;oxalic acid
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Overview
Description
3-[[Methyl(2-phenylethyl)amino]methyl]phenol;oxalic acid is a complex organic compound with a unique structure that combines a phenol group with a methyl(2-phenylethyl)amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[Methyl(2-phenylethyl)amino]methyl]phenol typically involves the reaction of 3-hydroxybenzaldehyde with methyl(2-phenylethyl)amine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient production of large quantities. The use of advanced catalysts and optimized reaction conditions can further enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
3-[[Methyl(2-phenylethyl)amino]methyl]phenol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The phenol group can undergo electrophilic aromatic substitution, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The conditions typically involve controlled temperatures, solvents, and catalysts to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted phenol derivatives.
Scientific Research Applications
3-[[Methyl(2-phenylethyl)amino]methyl]phenol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[[Methyl(2-phenylethyl)amino]methyl]phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the amino group can participate in various chemical interactions. These interactions can affect molecular pathways and lead to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
Phenylephrine: A compound with a similar phenol group but different substituents.
Ephedrine: Contains a similar amino group but lacks the phenol group.
Dopamine: Shares the phenol group but has different substituents on the amino group.
Uniqueness
3-[[Methyl(2-phenylethyl)amino]methyl]phenol is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological molecules. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3-[[methyl(2-phenylethyl)amino]methyl]phenol;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO.C2H2O4/c1-17(11-10-14-6-3-2-4-7-14)13-15-8-5-9-16(18)12-15;3-1(4)2(5)6/h2-9,12,18H,10-11,13H2,1H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUGYXSDOBSDHIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=CC=C1)CC2=CC(=CC=C2)O.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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